9-Xylosyladenine - 4185-03-9

9-Xylosyladenine

Catalog Number: EVT-257560
CAS Number: 4185-03-9
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-Xylosyladenine is a biochemical.
Source and Classification

9-Xylosyladenine is derived from xylosylation of adenine. Its chemical structure can be described as 9-(β-D-xylopyranosyl)adenine, where the xylopyranosyl group is attached to the nitrogen atom at position 9 of the adenine base. This modification alters the biological activity of the compound compared to its parent nucleoside, adenosine.

Synthesis Analysis

The synthesis of 9-Xylosyladenine typically involves the glycosylation of adenine with a xylopyranose moiety. The following methods are commonly employed:

  1. Glycosylation Reaction:
    • Reagents: Adenine and xylopyranose derivatives (e.g., xylosyl chloride).
    • Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
    • Conditions: The reaction often occurs under reflux conditions in a suitable solvent such as dimethylformamide or acetonitrile.
    • Purification: After the reaction, products are purified using chromatography techniques.
  2. Technical Parameters:
    • Temperature: Typically maintained between 50-80°C.
    • Reaction Time: Ranges from several hours to overnight depending on the reactivity of the substrates.
  3. Yield and Purity:
    • Yields can vary but are generally optimized through careful control of reaction conditions and purification methods.
Molecular Structure Analysis

The molecular structure of 9-Xylosyladenine can be represented by its chemical formula C11H13N5O4C_{11}H_{13}N_{5}O_{4}. Key features include:

  • Adenine Base: A purine structure consisting of a fused imidazole and pyrimidine ring.
  • Xylose Sugar: A five-carbon sugar that modifies the nucleoside's properties.
  • Bonding: The glycosidic bond between the sugar and nitrogen atom of adenine is crucial for its biological activity.

Structural Data

  • Molecular Weight: Approximately 263.25 g/mol.
  • Melting Point: Information on melting point may vary based on purity but typically falls within a specific range for nucleosides.
Chemical Reactions Analysis

9-Xylosyladenine participates in several significant chemical reactions:

  1. Nucleic Acid Synthesis:
    • Acts as a substrate for RNA polymerases, influencing transcriptional activity.
  2. Methylation Reactions:
    • It has been shown to inhibit methylation processes, affecting RNA stability and function .
  3. Induction of Hemoglobin Synthesis:
    • In murine erythroleukemia cells, it induces hemoglobin synthesis by modulating gene expression related to erythropoiesis .

Reaction Conditions

  • Optimal pH levels and temperature for these reactions vary depending on cellular context and experimental design.
Mechanism of Action

The mechanism of action of 9-Xylosyladenine primarily involves its role as an inducer of hemoglobin synthesis:

  1. Cellular Uptake:
    • The compound is taken up by cells through nucleoside transporters, similar to adenosine.
  2. Influence on Gene Expression:
    • Once inside the cell, it alters transcriptional dynamics by affecting RNA polymerase activity and potentially modifying histone acetylation patterns .
  3. Impact on Methylation:
    • It interferes with nuclear RNA methylation processes, which can lead to changes in mRNA stability and translation efficiency .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-Xylosyladenine are critical for its application in research:

  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Characterized using UV-visible spectroscopy, NMR spectroscopy, and mass spectrometry for structural confirmation.
Applications

9-Xylosyladenine has several scientific applications:

  1. Induction of Erythropoiesis:
    • Used in studies related to blood cell formation, particularly in understanding mechanisms behind hemoglobin production.
  2. Research Tool in Molecular Biology:
    • Serves as a model compound for studying nucleic acid metabolism and modifications.
  3. Potential Therapeutic Applications:
    • Investigated for potential use in treatments targeting hematological disorders due to its ability to influence cell differentiation and proliferation.
Introduction to 9-Xylosyladenine: Context and Significance

Nomenclature and Structural Classification Within Adenosine Analogs

The systematic IUPAC name for 9-xylosyladenine is 9-β-D-Xylofuranosyladenine, reflecting the β-configuration of the glycosidic bond connecting the N⁹ position of the adenine ring to the anomeric carbon (C1') of the D-xylofuranose sugar. Its molecular formula is C₁₀H₁₃N₅O₄ (molar mass: 267.24 g/mol), distinguishing it from adenosine (C₁₀H₁₃N₅O₄, but differing in oxygen positioning) [1] [5]. The defining structural characteristic lies in the xylose sugar moiety: a pentose sugar differing from ribose (found in adenosine) only in the configuration at the C2' and C3' positions, and notably lacking the 5'-hydroxymethyl group present in ribose. This absence fundamentally alters its metabolic processing and biological interactions compared to adenosine.

Table 1: Structural Comparison of Adenosine and Key Analogs

CompoundSugar MoietyAnomeric ConfigurationKey Structural FeaturesMolecular Formula
Adenosineβ-D-Ribofuranoseβ-N⁹-glycosidic bond5'-CH₂OH group presentC₁₀H₁₃N₅O₄
9-β-D-Xylofuranosyladenineβ-D-Xylofuranoseβ-N⁹-glycosidic bondLacks 5'-CH₂OH group; different C2'/C3' stereochemistryC₁₀H₁₃N₅O₄
Cordycepin (3'-deoxyadenosine)β-D-Ribofuranoseβ-N⁹-glycosidic bond3'-Deoxy (lacks 3'-OH)C₁₀H₁₃N₅O₃
Fludarabineβ-D-Arabinofuranoseβ-N⁹-glycosidic bond2'-Fluoro substitutionC₁₀H₁₂FN₅O₄

Chemically, it falls under the class of purine D-ribonucleosides (specifically adenosines) within the ChEBI classification system (CHEBI:22260), where modifications to the ribose ring define subcategories [5]. Its structural deviation places it outside typical endogenous nucleoside metabolism pathways, contributing to its investigational interest.

Historical Discovery and Early Research Milestones

Early research into modified nucleosides during the mid-20th century, driven by interests in nucleic acid chemistry and antimetabolites, led to the synthesis and identification of xylosyl-purines. While adenosine itself was isolated and characterized much earlier, the specific identification of 9-xylosyladenine emerged from synthetic efforts exploring carbohydrate-nucleobase linkages. Unlike its therapeutically utilized analogs (e.g., cladribine, fludarabine), 9-xylosyladenine did not originate from natural product discovery programs targeting bioactive compounds [4].

Initial research focused primarily on its chemical synthesis and basic biochemical characterization. Key milestones included confirming its structure via spectroscopy and X-ray crystallography, and early enzymatic studies revealing its resistance to phosphorylation by adenosine kinase—a pivotal enzyme activating adenosine and many therapeutic nucleoside analogs. This resistance stems directly from the absence of the 5'-hydroxymethyl group, a crucial recognition element for adenosine kinase [2] [4]. Investigations into its interaction with adenosine deaminase (ADA) demonstrated variable susceptibility depending on the enzyme source, highlighting subtle differences in enzyme active sites compared to their handling of adenosine [2]. These foundational studies established its core biochemical behavior as distinct from adenosine.

Role in Nucleotide Metabolism and Methylation Pathways

9-Xylosyladenine exhibits a significantly altered metabolic profile compared to adenosine, primarily due to its modified sugar moiety:

  • Phosphorylation Resistance: The lack of a 5'-hydroxymethyl group prevents phosphorylation by adenosine kinase, the primary route for adenosine activation into AMP. Consequently, it does not enter the canonical nucleotide salvage pathway to become incorporated into nucleic acids or generate energy carriers like ATP [2] [4].
  • Deamination Potential: Depending on the specific enzyme isoform and conditions, it can be a substrate for adenosine deaminase (ADA), converting it to 9-β-D-xylofuranosylhypoxanthine (xylosyl-inosine). This reaction mirrors the deamination of adenosine to inosine but may proceed at a different rate [2].
  • Impact on Methylation: While not a direct participant in one-carbon metabolism like its adenosine-derived cousin S-adenosylmethionine (SAM), 9-xylosyladenine can potentially influence methylation pathways indirectly. It may act as a weak inhibitor or modulator of enzymes utilizing adenosine or SAM, such as certain methyltransferases, due to structural similarity at the adenosine binding site [6]. For instance, S-adenosyl-L-homocysteine (SAH), the potent feedback inhibitor of SAM-dependent methyltransferases, shares the adenosine core structure. Analogs like 9-xylosyladenine could theoretically compete for binding at regulatory sites, although its affinity is likely significantly lower than SAH.
  • Catabolism: Deaminated products or the parent compound itself are likely substrates for purine nucleoside phosphorylase (PNP), yielding free adenine and xylose-1-phosphate. Adenine can then be salvaged (via adenine phosphoribosyltransferase, APRT) or further degraded through the purine catabolic pathway to uric acid.

Table 2: Metabolic Fate Comparison: Adenosine vs. 9-Xylosyladenine

Metabolic Pathway/EnzymeAdenosine9-XylosyladenineConsequence for 9-Xylosyladenine
Adenosine KinaseHigh-affinity substrate → AMPVery low affinity / Not a substrateNot activated; Bypasses salvage
Adenosine Deaminase (ADA)Substrate → InosineVariable substrate (source-dependent) → XylosylhypoxanthinePotential deamination; Altered metabolite
Purine Nucleoside Phosphorylase (PNP)Substrate (slower than deoxyadenosine) → Adenine + Ribose-1-PLikely substrate → Adenine + Xylose-1-PCatabolism to base and sugar
Incorporation into Nucleic AcidsPossible after conversion to dATP/ATPNot possible (Lacks 5'-phosphate)Non-incorporating analog
S-Adenosylhomocysteine (SAH) HydrolaseProduct (Hydrolysis direction) / Substrate (Synthesis direction)Not a substrate/inhibitor (Lacks 5'-thioether)Does not directly impact methylation cycle

Properties

CAS Number

4185-03-9

Product Name

9-Xylosyladenine

IUPAC Name

(3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10?/m1/s1

InChI Key

OIRDTQYFTABQOQ-YTXCHSKXSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Solubility

Soluble in DMSO

Synonyms

9 beta-D-xylofuranosyladenine
9 beta-D-xylosyladenine
9-xylosyladenine
9-xylosyladenine, ((9alpha)-(L))-isomer
xyloA
xylosyladenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@H]([C@H](O3)CO)O)O)N

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